molecular formula C16H22N2O2 B5846635 2-[(3-cyclohexylpropanoyl)amino]benzamide

2-[(3-cyclohexylpropanoyl)amino]benzamide

Cat. No. B5846635
M. Wt: 274.36 g/mol
InChI Key: BJXHGPKNDWREIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyclohexylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPPB and is known for its ability to modulate the activity of certain receptors in the brain. In

Mechanism of Action

CPPB exerts its effects on GABA(B) receptors by binding to a specific site on the receptor known as the allosteric modulatory site. This binding results in a change in the conformation of the receptor, leading to an increase in the activity of the receptor. The exact mechanism by which CPPB modulates GABA(B) receptor activity is still under investigation.
Biochemical and Physiological Effects:
CPPB has been shown to have a range of biochemical and physiological effects. In addition to its effects on GABA(B) receptors, CPPB has been found to modulate the activity of other receptors, including dopamine receptors. CPPB has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPPB in lab experiments is its selectivity for GABA(B) receptors. This selectivity allows researchers to study the specific effects of modulating GABA(B) receptor activity without affecting other receptors. However, one limitation of using CPPB is its relatively short half-life, which can make it difficult to maintain a stable concentration of the compound in experiments.

Future Directions

There are several future directions for research on CPPB. One area of interest is the development of more potent and selective modulators of GABA(B) receptors. Another area of interest is the investigation of the role of GABA(B) receptors in neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPPB and its potential applications in medicine.

Synthesis Methods

The synthesis of CPPB involves the reaction of 3-cyclohexylpropanoic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPPB in high purity and yield. The synthesis of CPPB is relatively simple and can be performed in a standard laboratory setting.

Scientific Research Applications

CPPB has been found to have a wide range of potential applications in scientific research. One of the most notable applications is in the study of GABA(B) receptors. CPPB has been shown to selectively modulate the activity of GABA(B) receptors, which are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability. CPPB has also been used to study the role of GABA(B) receptors in addiction and anxiety disorders.

properties

IUPAC Name

2-(3-cyclohexylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXHGPKNDWREIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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